Biochemical Potency: XAV-939 vs. IWR-1-endo vs. G007-LK vs. IWP-2
XAV-939 inhibits TNKS1 and TNKS2 with IC50 values of 11 nM and 4 nM, respectively, representing 12- to 45-fold greater biochemical potency than IWR-1-endo (IC50 = 131 nM and 56 nM) and approximately 4- to 6-fold greater potency than G007-LK (IC50 = 46 nM and 25 nM) [1]. IWP-2 operates through an orthogonal mechanism (Porcn inhibition, IC50 = 27 nM) [2].
| Evidence Dimension | Biochemical IC50 (TNKS1 / TNKS2) |
|---|---|
| Target Compound Data | 11 nM / 4 nM |
| Comparator Or Baseline | IWR-1-endo: 131 nM / 56 nM; G007-LK: 46 nM / 25 nM; IWP-2: 27 nM (Porcn) |
| Quantified Difference | 12-45× more potent than IWR-1-endo; 4-6× more potent than G007-LK |
| Conditions | Cell-free PARP/tankyrase auto-PARsylation assays |
Why This Matters
Superior biochemical potency reduces compound consumption and minimizes vehicle-related artifacts in cell culture and biochemical assays.
- [1] Adooq. TNKS1/PARP5A Inhibitors Comparison Page. View Source
- [2] AbMole. Wnt/beta-catenin Inhibitors/Activators/Modulators Product Page. View Source
